![molecular formula C17H15N3OS B2588839 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 873857-02-4](/img/structure/B2588839.png)

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

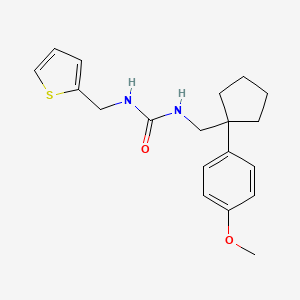

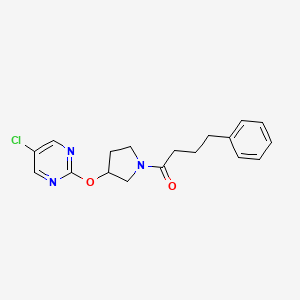

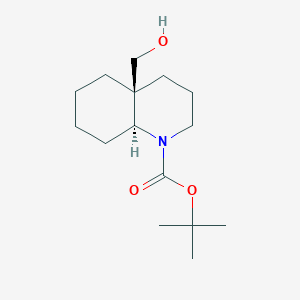

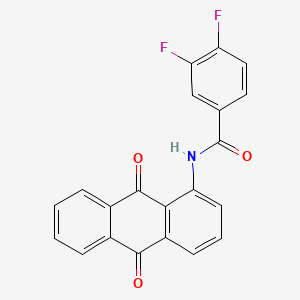

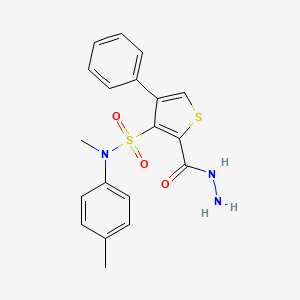

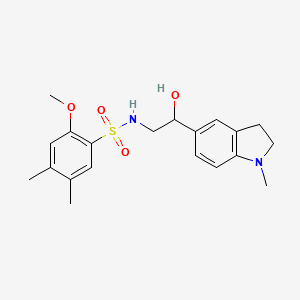

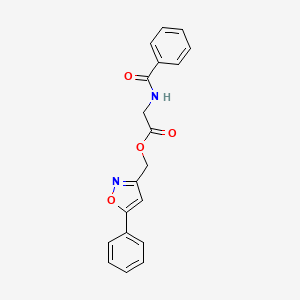

The compound “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a fusion of benzene and thiazole . Benzothiazole derivatives have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis pathway for “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is not mentioned in the retrieved papers.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . The specific molecular structure of “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is not provided in the retrieved papers.Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions due to the presence of reactive sites in the benzothiazole moiety . The specific chemical reactions involving “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques . The specific physical and chemical properties of “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” are not provided in the retrieved papers.Aplicaciones Científicas De Investigación

- Researchers have synthesized benzothiazole-based anti-tubercular compounds and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) .

- Certain 2,4-disubstituted thiazoles, including benzothiazole derivatives, exhibit potent antimicrobial activity .

- (Benzothiazole-2-yl) acetonitrile derivatives were studied as c-Jun N-terminal kinase-3 (JNK3) inhibitors .

- (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles were identified as selective AChE inhibitors .

Anti-Tubercular Activity

Antimicrobial Properties

JNK3 Inhibitors

Anti-Inflammatory and Analgesic Effects

Acetylcholinesterase (AChE) Inhibition

Molecular Docking Studies

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives can vary depending on their chemical structure and the biological target. Some benzothiazole derivatives have been found to exhibit anti-tubercular activity . The specific mechanism of action of “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is not provided in the retrieved papers.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their specific chemical structure. Some benzothiazole derivatives are classified as hazardous substances . The specific safety and hazards of “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” are not mentioned in the retrieved papers.

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(20-10-3-4-11-20)12-6-5-9-18-15(12)16-19-13-7-1-2-8-14(13)22-16/h1-2,5-9H,3-4,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWBGSPTGFEUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588756.png)

![3-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2588758.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588767.png)

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2588768.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)

![2-(benzylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2588774.png)

![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)